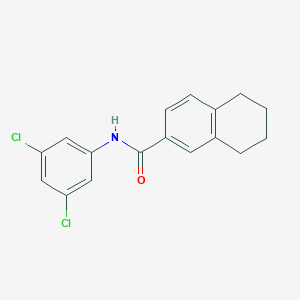

N-(3,5-dichlorophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1994 by a team of researchers at Sanofi, and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Mycobacterial Energetics Disruption

N-(3,5-dichlorophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide: (let’s call it Compound 1 ) has demonstrated remarkable effects on Mycobacterium tuberculosis energetics. Researchers have found that it affects the energy metabolism of this pathogen, which is crucial for its survival. Despite some challenges related to toxicity and drug-likeness, Compound 1 shows promising activity against TB with a minimum inhibitory concentration (MIC) of 16 µg/mL .

Efflux Inhibition

Efflux pumps play a significant role in drug resistance by expelling antibiotics from bacterial cells. Compound 1 has been investigated as an efflux inhibitor (EI). By slowing down the emergence of resistance, EIs can enhance the effectiveness of existing treatments. Researchers have explored derivatives of Compound 1 with balanced efflux inhibitory properties, tolerable toxicity, and favorable drug-like characteristics .

Rac Activation Inhibition

Another intriguing application involves the inhibition of Rac activation. Compound 1, specifically N-(3,5-dichlorophenyl)benzenesulfonamide , has been studied as an inhibitor of Rac activation by Dock5. Rac proteins are involved in cell signaling pathways and play a role in cancer progression and metastasis .

Intermediate for Medicine Synthesis

3,5-Dichlorophenyl isocyanate: , a related compound, serves as an intermediate in medicine synthesis. It has applications in drug development and may contribute to the creation of novel pharmaceuticals .

properties

IUPAC Name |

N-(3,5-dichlorophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-14-8-15(19)10-16(9-14)20-17(21)13-6-5-11-3-1-2-4-12(11)7-13/h5-10H,1-4H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJOLYXMCGAVDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2724234.png)

![1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2724235.png)

![Methyl 2-amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2724238.png)

![3-methyl-2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2724244.png)

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone](/img/structure/B2724248.png)

![2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2724249.png)

![3-benzyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2724256.png)